
3-(4-Fluorophenoxy)pyrrolidine CAS number
524045-02-1

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B1603541 Get Quote

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine (CAS: 524045-02-1)

Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 3-(4-
Fluorophenoxy)pyrrolidine, a key chemical building block in modern medicinal chemistry.

Designed for researchers, scientists, and professionals in drug development, this guide

synthesizes its chemical properties, strategic applications, and essential handling protocols,

grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Privileged
Scaffold
3-(4-Fluorophenoxy)pyrrolidine is a heterocyclic organic compound that has garnered

significant interest within the pharmaceutical research landscape.[1] Its structure is deceptively

simple, yet it combines three critical features that make it a highly valuable scaffold for drug

design:

The Pyrrolidine Ring: This saturated, five-membered nitrogen-containing heterocycle is

considered a "privileged scaffold."[1][2] Its non-planar, three-dimensional structure allows for

a more sophisticated exploration of pharmacophore space compared to flat aromatic rings,

which can lead to improved target selectivity and better physicochemical properties like

aqueous solubility.[1][3][4]
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The Aryl Ether Linkage: The phenoxy group connected via an ether linkage provides a stable

and synthetically accessible connection point, allowing the pyrrolidine core to be coupled

with an aromatic system.

The Fluorine Substituent: The fluorine atom on the phenyl ring is a strategic addition.

Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic

properties of the molecule, often leading to improved binding affinity with biological targets.

[5]

This combination of features makes 3-(4-Fluorophenoxy)pyrrolidine a versatile intermediate

for developing novel therapeutic agents, particularly those targeting the central nervous system

(CNS).[1][5][6]

Physicochemical and Structural Properties
The fundamental properties of 3-(4-Fluorophenoxy)pyrrolidine are summarized below. These

data are critical for experimental design, from solubilization to reaction stoichiometry and

analytical characterization.

Property Value Source(s)

CAS Number 524045-02-1 [1][7][8][9]

Molecular Formula C₁₀H₁₂FNO [5][7][8][10]

Molecular Weight 181.21 g/mol [8][11]

Appearance
Typically a colorless to light

yellow liquid or solid
[6]

Synonyms
3-(4-Fluoro-phenoxy)-

pyrrolidine
[7][8]

Structural Representation
The two-dimensional structure of the molecule highlights the key functional groups. The

pyrrolidine ring's nitrogen is a secondary amine, and the molecule possesses a chiral center at

the C3 position, meaning it can exist as (R) and (S) enantiomers.[5][10][12] The specific
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stereochemistry can profoundly impact pharmacological activity, as biological targets like

proteins are themselves chiral.[3][4][5]

Caption: 2D structure of 3-(4-Fluorophenoxy)pyrrolidine with chiral center (C*).

Core Applications in Drug Discovery
The utility of 3-(4-Fluorophenoxy)pyrrolidine stems from its role as a key intermediate in

synthesizing more complex, biologically active molecules. Its structure is particularly relevant

for ligands targeting the CNS.

Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives of 3-substituted pyrrolidines are potent

and selective inhibitors of GlyT1.[1] GlyT1 is a crucial target for treating disorders linked to

NMDA receptor hypofunction, most notably schizophrenia.[1] By inhibiting glycine reuptake,

these compounds can enhance NMDA receptor activity, offering a promising therapeutic

strategy.

Neurological and Psychiatric Conditions: The pyrrolidine scaffold is a common feature in

drugs developed for a range of neurological and psychiatric conditions.[5][6] The

fluorophenoxy moiety can be fine-tuned in structure-activity relationship (SAR) studies to

optimize binding, selectivity, and pharmacokinetic properties.[1]

Broader Therapeutic Potential: The pyrrolidine core is a versatile scaffold found in

compounds with a wide array of biological activities, including anticancer, antiviral, anti-

inflammatory, and antimicrobial properties.[2][3][4] This suggests that derivatives of 3-(4-
Fluorophenoxy)pyrrolidine could be explored for applications beyond neuroscience.
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Caption: Strategic role of the compound from core structure to therapeutic application.

Synthesis Pathway: A Generalized Protocol
While the proprietary synthesis for CAS 524045-02-1 is not public, a Senior Application

Scientist can reliably postulate a robust and common synthetic route based on established

organic chemistry principles. A likely approach is the Williamson ether synthesis or a Mitsunobu

reaction, starting from a protected 3-hydroxypyrrolidine.

Plausible Synthetic Workflow:

Protection: The secondary amine of a starting material like N-Boc-3-hydroxypyrrolidine is

protected, typically with a Boc (tert-butyloxycarbonyl) group. This is critical to prevent the

more nucleophilic nitrogen from reacting in the subsequent step instead of the hydroxyl

group.

Ether Formation (Williamson Synthesis Example): The hydroxyl group is deprotonated with a

strong base (e.g., sodium hydride, NaH) to form an alkoxide. This highly nucleophilic

intermediate then attacks 1,4-difluorobenzene in an SNAr (nucleophilic aromatic substitution)

reaction to form the ether linkage.

Deprotection: The Boc protecting group is removed under acidic conditions (e.g.,

trifluoroacetic acid, TFA, or HCl in dioxane) to yield the final product, 3-(4-
Fluorophenoxy)pyrrolidine, often as a salt.
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N-Boc-3-hydroxypyrrolidine

Step 1: Williamson
Ether Synthesis

1. NaH (Base)
2. 1,4-Difluorobenzene

N-Boc-3-(4-fluorophenoxy)pyrrolidine

Step 2: Deprotection

TFA or HCl

3-(4-Fluorophenoxy)pyrrolidine
(Final Product)

Click to download full resolution via product page

Caption: A generalized, two-step synthesis pathway for the target compound.

Analytical Characterization: A Self-Validating
Protocol
Confirming the identity, purity, and structure of a research chemical is paramount. The following

multi-technique workflow constitutes a self-validating system, where each result must correlate

with the others for unequivocal confirmation.
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Technique Purpose
Expected Results &
Rationale

¹H NMR Structural Elucidation

- Aromatic Region (~6.8-7.2

ppm): Two sets of multiplets

(doublet of doublets)

characteristic of a 1,4-

disubstituted benzene ring. -

Pyrrolidine Protons (~2.8-4.8

ppm): A series of complex

multiplets corresponding to the

CH₂ and CH protons of the

pyrrolidine ring. The proton at

C3 (adjacent to the oxygen)

will be shifted furthest

downfield. - Amine Proton

(~1.5-3.0 ppm): A broad singlet

for the N-H proton, which is

exchangeable with D₂O.

¹³C NMR Carbon Skeleton Confirmation

- Aromatic Carbons (~115-160

ppm): Expect 4 distinct signals

for the aromatic carbons, with

the carbon attached to fluorine

showing a large C-F coupling

constant. - Pyrrolidine Carbons

(~45-80 ppm): Expect 4

signals for the non-equivalent

carbons of the pyrrolidine ring.

C3 will be the most downfield-

shifted carbon in this group.

¹⁹F NMR Fluorine Confirmation A single signal in the typical

aryl-fluoride region (~ -110 to

-125 ppm). This is a highly

specific and sensitive

technique for confirming the

presence and chemical
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environment of the fluorine

atom.

Mass Spec (MS) Molecular Weight Verification

- (ESI+): Expect a prominent

peak for the molecular ion

[M+H]⁺ at m/z 182.2. The

exact mass should match the

theoretical value, confirming

the elemental composition.

IR Spectroscopy Functional Group Identification

- ~3300-3400 cm⁻¹: N-H

stretch (secondary amine). -

~2850-2960 cm⁻¹: C-H

stretches (aliphatic). - ~1500-

1600 cm⁻¹: C=C stretches

(aromatic ring). - ~1200-1250

cm⁻¹: C-O-C stretch (aryl

ether). - ~1100-1200 cm⁻¹: C-F

stretch.

HPLC Purity Assessment

Using a reverse-phase C18

column with a gradient of

water/acetonitrile (both

containing 0.1% TFA or formic

acid) and UV detection (e.g., at

254 nm), a pure sample should

yield a single major peak.

Purity is typically reported as

>95% for research-grade

material.[6]

This integrated approach ensures trustworthiness. An anomaly in one spectrum (e.g., an

incorrect molecular weight in MS) would invalidate the entire characterization until resolved,

preventing the use of substandard material in critical experiments.

Safety, Handling, and Storage
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As with any research chemical whose toxicological properties have not been fully investigated,

3-(4-Fluorophenoxy)pyrrolidine must be handled with care.[11] It is intended for laboratory

research use only.[1]

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

Handling:

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

[13]

Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly

with water for at least 15 minutes and seek medical advice.[11][13]

Wash hands thoroughly after handling.[14]

Storage:

Store in a cool, dry place away from incompatible materials such as strong oxidizing

agents.[6][14]

Keep the container tightly closed to prevent moisture contamination and evaporation.[13]

Recommended storage is often at 0-8 °C.[6]

Disposal:

Dispose of waste material and contaminated packaging in accordance with local, state,

and federal regulations.[11][14] Do not allow the product to enter drains.[11][13] It is

recommended to use a licensed professional waste disposal service.[11]

Conclusion
3-(4-Fluorophenoxy)pyrrolidine (CAS 524045-02-1) stands out as a strategically designed

molecular building block. Its value is derived from the convergence of a three-dimensional

saturated heterocyclic core with the modulating effects of a fluorinated aromatic substituent.

This combination provides a robust platform for developing novel therapeutics, especially in the

challenging field of neuroscience. For researchers in drug discovery, a thorough understanding

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1603541?utm_src=pdf-body
https://www.capotchem.cn/doc/msds_524045-02-1.do
https://www.benchchem.com/product/b1603541
http://www.acrospharma.co.kr/pdffiles/msds/920274-04-0.pdf
https://www.fishersci.com/store/msds?partNumber=AC132080025&countryCode=US&language=en
https://www.capotchem.cn/doc/msds_524045-02-1.do
http://www.acrospharma.co.kr/pdffiles/msds/920274-04-0.pdf
http://www.acrospharma.co.kr/pdffiles/msds/920274-04-0.pdf
https://www.capotchem.cn/doc/msds_524045-02-1.do
http://www.acrospharma.co.kr/pdffiles/msds/920274-04-0.pdf
https://www.fishersci.com/store/msds?partNumber=AC132080025&countryCode=US&language=en
https://www.chemimpex.com/products/17670
https://www.fishersci.com/store/msds?partNumber=AC132080025&countryCode=US&language=en
http://www.acrospharma.co.kr/pdffiles/msds/920274-04-0.pdf
https://www.chemimpex.com/products/17670
https://www.capotchem.cn/doc/msds_524045-02-1.do
https://www.fishersci.com/store/msds?partNumber=AC132080025&countryCode=US&language=en
https://www.capotchem.cn/doc/msds_524045-02-1.do
http://www.acrospharma.co.kr/pdffiles/msds/920274-04-0.pdf
https://www.capotchem.cn/doc/msds_524045-02-1.do
https://www.benchchem.com/product/b1603541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of its properties, synthesis logic, and analytical validation is essential for leveraging its full

potential in creating the next generation of targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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